

## reproducing Ripk2-IN-1 published IC50 data

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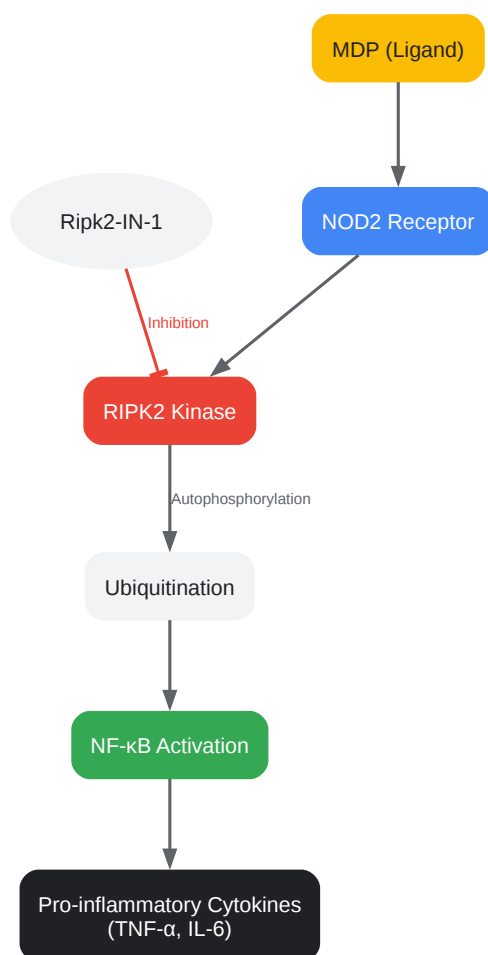
### Compound of Interest

Compound Name: *Ripk2-IN-1*  
Cat. No.: *B12403748*

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## Mechanistic Rationale & Pathway Dynamics

RIPK2 functions by undergoing autophosphorylation upon NOD1/2 stimulation by bacterial peptidoglycans (like MDP). This event triggers RIPK2 ubiquitylation, which acts as a scaffold for downstream NF- $\kappa$ B activation and subsequent pro-inflammatory cytokine release (TNF- $\alpha$ , IL-6)[4][5]. Small molecule inhibitors like **Ripk2-IN-1** and WEHI-345 intervene by binding the kinase domain, either blocking autophosphorylation entirely or delaying the ubiquitylation kinetics required for signal transduction[4][5].



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Caption: NOD2-RIPK2 signaling pathway highlighting the point of pharmacological intervention.

## Comparative Benchmarking of RIPK2 Inhibitors

To establish a reliable assay baseline, **Ripk2-IN-1** must be evaluated alongside structurally and mechanistically distinct reference inhibitors.

- **Ripk2-IN-1**: Exhibits a unique dual-inhibition profile, potently targeting both RIPK2 and ALK2[3].
- GSK583: A highly potent, highly selective allosteric RIPK2 inhibitor utilized as an extreme-potency positive control[6].
- WEHI-345: A selective RIPK2 inhibitor that specifically delays RIPK2 ubiquitylation and NF-κB activation[4][5].

Table 1: Quantitative Comparison of RIPK2 Inhibitors

Inhibitor	Enzymatic RIPK2 IC50	Cellular RIPK2 IC50	Key Differentiator / Mechanism
Ripk2-IN-1	51 nM[3]	390 nM (NOD2 assay) [7]	Dual RIPK2/ALK2 activity[3]
GSK583	5 nM[6]	~200 nM (TNF- $\alpha$ release)[6]	Extreme potency and selectivity[6]
WEHI-345	130 nM (0.13 $\mu$ M)[4]	N/A	Delays ubiquitylation kinetics[5]

## Assay Selection: The Causality Behind ADP Detection

Historically, kinase assays relied on radiometric  $^{33}\text{P}$ -ATP methods. However, for rigorous high-throughput screening (HTS) and precise IC<sub>50</sub> determination, direct ADP detection methods—such as the 8 or the 2—are vastly superior[2][8].

Why ADP Detection? By directly measuring the universal kinase product (ADP) rather than relying on the phosphorylation of a generic substrate like Myelin Basic Protein (MBP), we eliminate substrate-specific steric hindrances[1][2]. Furthermore, luminescent ADP assays allow us to run the reaction at physiological ATP concentrations (up to 1mM), which is critical for accurately calculating the IC<sub>50</sub> of ATP-competitive inhibitors[8].



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Caption: Step-by-step logic of the luminescent ADP-detection workflow for RIPK2 IC<sub>50</sub> profiling.

## Step-by-Step Methodology: Enzymatic IC50 Determination

To guarantee scientific integrity, this protocol is designed as a self-validating system. It mandates the inclusion of an ATP-to-ADP standard curve to verify assay linearity, alongside 0% conversion (no enzyme) and 100% conversion controls to ensure the luminescent signal strictly correlates with RIPK2 catalytic activity[8].

### Materials Required:

- Recombinant Active RIPK2 Enzyme (e.g., Promega #V4084)[9]
- ADP-Glo™ Kinase Assay Kit[9]
- Dephosphorylated MBP Substrate[1]
- 384-well low volume white microplates[8]

### Protocol:

- Reagent Preparation: Thaw active RIPK2, kinase assay buffer (40mM Tris pH 7.5, 20mM MgCl<sub>2</sub>, 0.1mg/ml BSA, 50μM DTT), MBP substrate, and ATP on ice[8]. Prepare a 10-point dose-response curve of **Ripk2-IN-1**, GSK583, and WEHI-345 using 3-fold serial dilutions in 5% DMSO[8].
- Kinase Reaction Assembly:
  - Add 1 μL of the inhibitor dilution (or 5% DMSO vehicle control) to the 384-well plate[8].
  - Add 2 μL of RIPK2 enzyme (optimized to ~10 ng/reaction)[8].
  - Causality Check: Incubate at room temperature for 15 minutes before adding ATP. This pre-incubation allows slow-binding inhibitors to reach equilibrium with the kinase pocket.
- Reaction Initiation: Add 2 μL of the Substrate/ATP mix (final ATP concentration should be set at the predetermined K<sub>m</sub>, typically 50 μM)[8].

- Incubation: Seal the plate and incubate at room temperature for exactly 60 minutes[8].  
Causality Check: A 60-minute window ensures the reaction remains within the linear initial velocity phase (less than 10% total ATP depletion), preventing artificial IC50 shifts caused by substrate exhaustion[2].
- ATP Depletion: Add 5  $\mu$ L of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes at room temperature[8][9].
- Luminescence Generation: Add 10  $\mu$ L of Kinase Detection Reagent. This converts the generated ADP back into ATP, driving the luciferase/luciferin reaction[9]. Incubate for 30 minutes[8].
- Data Acquisition & Analysis: Read luminescence on a microplate luminometer (integration time 0.5-1.0s)[8]. Normalize the raw Relative Light Units (RLU) against the vehicle control (100% activity) and no-enzyme control (0% activity). Fit the data using a 4-parameter logistic (4PL) non-linear regression model to derive the 51 nM IC50 for **Ripk2-IN-1**.

## Orthogonal Validation: Cellular Target Engagement

Enzymatic IC50s do not account for cell membrane permeability or intracellular ATP competition. To validate the published 390 nM cellular IC50 of **Ripk2-IN-1**[3][7], researchers should employ an orthogonal approach like the 10[10].

In this system, HEK293 cells transiently express a NanoLuc-RIPK2 fusion protein[10]. A cell-permeable fluorescent tracer binds the kinase pocket, generating a baseline Bioluminescence Resonance Energy Transfer (BRET) signal[10]. When **Ripk2-IN-1** is introduced, it competitively displaces the tracer, reducing the BRET signal in a dose-dependent manner[10]. This definitively proves that the compound not only inhibits the isolated enzyme but successfully navigates the cellular milieu to engage RIPK2 in live cells.

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